4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both chlorine and iodine atoms. It is part of the pyrrolopyrimidine family, which is known for its diverse biological and pharmacological properties. This compound has a molecular weight of 321.55 g/mol and is often used as an intermediate in the synthesis of various pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-d]pyrimidine ring.
Chlorination: The final step involves chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is also involved in Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: This reaction often requires palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an aminated pyrrolopyrimidine derivative, while Suzuki coupling would result in a biaryl compound .
Scientific Research Applications
4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Pharmaceutical Intermediates: It is used in the synthesis of kinase inhibitors, which are important in the treatment of various diseases, including cancer and inflammatory conditions
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in cell proliferation.
Antiviral and Anti-inflammatory Agents: It has also been explored for its antiviral and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: This compound acts as a kinase inhibitor, interfering with the Janus kinase (JAK) - signal transducer and activator of transcription protein (STAT) signaling pathway.
DNA Interaction: Some derivatives of this compound can interact with DNA, leading to the inhibition of DNA replication and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is a precursor in the synthesis of 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine and shares a similar structure.
Tofacitinib: A JAK inhibitor used in the treatment of rheumatoid arthritis, which also contains a pyrrolopyrimidine core.
Ruxolitinib: Another JAK inhibitor used for myelofibrosis and polycythemia vera, structurally related to pyrrolopyrimidines.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
4-chloro-5-iodo-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)14-3-6(11)7-8(10)12-4-13-9(7)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHYDYATVCGFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1N=CN=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598930 | |
Record name | 4-Chloro-5-iodo-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213744-81-1 | |
Record name | 4-Chloro-5-iodo-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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